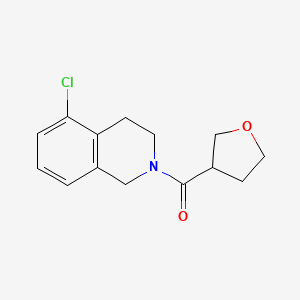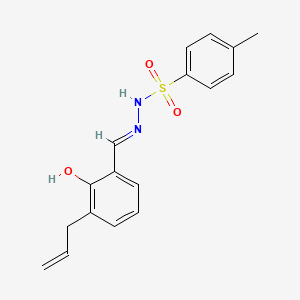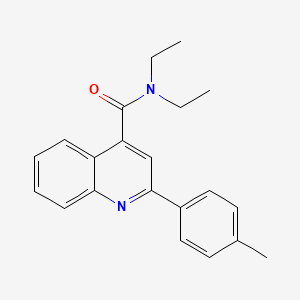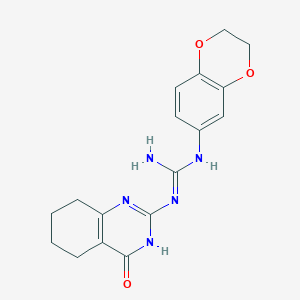
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, also known as CTTHIQ, is a chemical compound that has attracted the attention of researchers due to its potential pharmacological properties. This compound belongs to the class of tetrahydroisoquinolines and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in cognitive function. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been reported to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been reported to have several biochemical and physiological effects. It has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been reported to have antioxidant properties, which can protect cells from oxidative damage. It has been reported to inhibit the aggregation of amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been reported to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations for lab experiments. One of the advantages is that it has been reported to have low toxicity, which makes it a potential candidate for drug development. Another advantage is that it has been reported to have good solubility in water, which makes it easy to use in experiments. One of the limitations is that the mechanism of action of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has not been extensively studied in vivo, which makes it difficult to translate its potential pharmacological properties to clinical applications.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One direction is to study its effects on different types of cancer cells to determine its potential as an anticancer agent. Another direction is to study its effects on different types of fungi and bacteria to determine its potential as an antifungal and antibacterial agent. Another direction is to study its effects on different types of neurodegenerative diseases to determine its potential as a neuroprotective agent. Another direction is to study its effects on different types of inflammation to determine its potential as an anti-inflammatory agent. Finally, another direction is to study its pharmacokinetics and pharmacodynamics to determine its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been reported using different methods. One of the methods involves the condensation of 2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid with thionyl chloride followed by the reaction with 5-chloro-2-aminobenzamide. The resulting product is then reduced to obtain 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. Another method involves the reaction of 2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid with phosphoryl chloride followed by the reaction with 5-chloro-2-aminobenzamide. The product is then reduced to obtain 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential pharmacological properties. It has been reported to have anticancer, antifungal, and antibacterial activities. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. It has been reported to have neuroprotective properties and can inhibit the aggregation of amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-13-3-1-2-10-8-16(6-4-12(10)13)14(17)11-5-7-18-9-11/h1-3,11H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQDILRWNUQGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3=C(C2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)

![3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6119981.png)

![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)

![3-cyclobutyl-5-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6120022.png)


![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6120040.png)
![N~1~-cyclohexyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6120044.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile](/img/structure/B6120065.png)
![7-(3-methylbenzyl)-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6120069.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120075.png)